molecular formula C8H11ClN4 B2420661 [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride CAS No. 2279124-49-9

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride

Cat. No.: B2420661
CAS No.: 2279124-49-9
M. Wt: 198.65
InChI Key: YRDTWRDAONMYJV-UHFFFAOYSA-N
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Description

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride is a compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride can be compared with other imidazo[1,2-a]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;/h2-3,5H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDTWRDAONMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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